molecular formula C6H13Cl2N3 B1381532 3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride CAS No. 1803604-82-1

3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride

Cat. No. B1381532
M. Wt: 198.09 g/mol
InChI Key: DNCDMORPQRHUMP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride is a chemical compound with the CAS Number: 1803604-82-1 . It has a molecular weight of 198.09 . The IUPAC name for this compound is 3-(dimethylamino)azetidine-3-carbonitrile dihydrochloride . The InChI code for this compound is 1S/C6H11N3.2ClH/c1-9(2)6(3-7)4-8-5-6;;/h8H,4-5H2,1-2H3;2*1H .


Molecular Structure Analysis

The InChI code for 3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride is 1S/C6H11N3.2ClH/c1-9(2)6(3-7)4-8-5-6;;/h8H,4-5H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride is a powder . . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Azetidine Derivatives : Azetidine derivatives, including compounds similar to 3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride, have been synthesized and characterized for their potential in various biological activities. These activities include antibacterial, antifungal, anticancer, antitubercular, anti-HIV, analgesic, anti-inflammatory, and ulcerogenic activities. The synthesis involves the reaction of Schiff bases with chloroacetyl chloride, yielding novel chemical structures confirmed by Fourier Transform Infrared Spectroscopy and Proton Nuclear Magnetic Resonance Spectroscopy. These compounds have shown mild antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran et al., 2022).

Chemical Reactions and Applications

  • Baylis–Hillman Reaction in Azetidine Chemistry : The first application of Baylis–Hillman adducts in the synthesis of azetidines was reported, demonstrating a high yielding and highly diastereoselective annulation process. This synthesis pathway offers a convenient method to produce azetidine-3-carbonitriles/carboxylates, which are precursors to biologically versatile azetidine-3-carboxylic acids (Yadav, Srivastava, & Patel, 2008).

  • Three-Component Reaction Involving Azetidines : A novel stereospecific three-component reaction involving aziridines and azetidines with arynes and acetonitrile has been developed. This method produces N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles, which are useful precursors and congeners for a number of bioactive compounds (Stephens et al., 2013).

Structural and Molecular Studies

  • DFT and TD-DFT/PCM Calculations : Detailed structural parameters and spectroscopic characterization of compounds containing the dimethylamino group, akin to 3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride, have been determined using Density Functional Theory (DFT) and Time-Dependent DFT with Polarizable Continuum Model (TD-DFT/PCM). These studies provide insights into the molecular structure, NLO properties, and electronic interactions, facilitating the understanding of their potential biological and pharmacological activities (Wazzan, Al-Qurashi, & Faidallah, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-(dimethylamino)azetidine-3-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-9(2)6(3-7)4-8-5-6;;/h8H,4-5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCDMORPQRHUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CNC1)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)azetidine-3-carbonitrile dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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